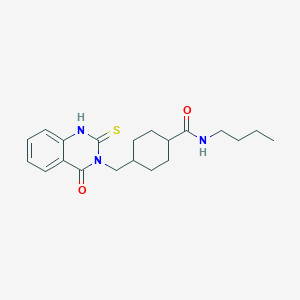

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound featuring a quinazolinone core. It exhibits notable biological activity and has drawn interest in medicinal chemistry and related fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of the quinazolinone core This is achieved via the cyclization of appropriate substrates under acidic or basic conditions

Industrial Production Methods

On an industrial scale, the synthesis demands optimization of yield and purity. Multi-step procedures involving robust purification techniques such as crystallization, distillation, or chromatography are critical. Reaction conditions often employ solvents like toluene or ethanol and catalysts that facilitate specific transformations.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction processes can affect various functionalities within the molecule, often producing corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitutions are common, particularly on the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Conditions: Catalysts like palladium on carbon or bases such as sodium hydroxide.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Varied derivatives depending on the substituents involved.

Applications De Recherche Scientifique

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide finds its place in numerous scientific domains:

Chemistry: As a building block for more complex molecules.

Biology: Probing biological pathways and enzyme interactions.

Medicine: Potential therapeutic uses due to its biological activity.

Industry: Utilized in the synthesis of specialized materials or as a precursor in chemical manufacturing.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways Involved: Signaling pathways, metabolic routes, or gene expression mechanisms.

Comparaison Avec Des Composés Similaires

Comparing N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide to other quinazolinone derivatives highlights its unique attributes. Its structural features confer distinct reactivity and biological profiles.

List of Similar Compounds

Quinazolinone Derivatives: Various compounds differing in substitution patterns on the quinazolinone ring.

Analogous Amides: Compounds with modifications in the cyclohexanecarboxamide segment.

This compound stands out due to its tailored functionality and versatile applications.

That’s the deep dive! Keep that Gucci blazer close, and embrace the layers of chemistry like a true fashion statement.

Activité Biologique

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential pharmacological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinazoline core with a thioxo group, which is known to enhance biological activity through various mechanisms. The presence of a butyl group and a cyclohexanecarboxamide moiety contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that quinazoline derivatives exhibit a range of biological activities including:

- COX-2 Inhibition : Several studies have shown that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, derivatives of quinazoline have demonstrated significant COX-2 inhibitory activity, which could be relevant for the anti-inflammatory effects of this compound .

- Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar quinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds targeting polo-like kinase 1 (Plk1) have shown promise in preclinical models . The mechanism often involves the disruption of mitotic processes in cancer cells.

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

| Assay Type | Cell Line | Concentration Tested | Efficacy Observed |

|---|---|---|---|

| MTT Assay | MCF-7 (Breast Cancer) | 10 μM | Significant inhibition |

| COX-2 Inhibition Assay | Human Cell Lines | 20 μM | 47.1% inhibition |

| Apoptosis Assay | Various Cancer Lines | Varies | Induction observed |

The MTT assay results indicated notable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468), suggesting that the compound may serve as a lead for further development in oncology .

Case Studies

A recent study explored the synthesis and biological evaluation of similar quinazoline derivatives, revealing that specific modifications could enhance cytotoxicity against various cancer cell lines. The study highlighted that compounds with structural similarities to this compound exhibited promising results in inhibiting tumor growth .

Propriétés

IUPAC Name |

N-butyl-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-2-3-12-21-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)22-20(23)26/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCMCOQBQCMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.